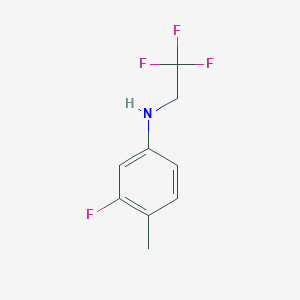3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline
CAS No.:
Cat. No.: VC16205212
Molecular Formula: C9H9F4N
Molecular Weight: 207.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9F4N |
|---|---|
| Molecular Weight | 207.17 g/mol |
| IUPAC Name | 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline |
| Standard InChI | InChI=1S/C9H9F4N/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
| Standard InChI Key | KDSSWNDVHHNIAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NCC(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is C₉H₉F₄N, with a molecular weight of 207.17 g/mol . The compound features an aniline backbone substituted with:
-
A fluoro group at the 3-position of the aromatic ring.
-
A methyl group at the 4-position.
-
A 2,2,2-trifluoroethyl group attached to the nitrogen atom.
Comparative analysis of similar compounds, such as 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS 70382-50-2), reveals consistent trends in molecular weight (207.17 g/mol) and fluorine content . The trifluoroethyl moiety enhances lipophilicity, as evidenced by the logP value of 2.73 reported for N-(2,2,2-trifluoroethyl)aniline analogs .
Spectroscopic Characterization
While experimental NMR data for the 3-fluoro-4-methyl isomer is unavailable, the ¹H-NMR spectrum of 4-methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) shows aromatic proton resonances at δ 6.8–7.2 ppm and methyl group signals near δ 2.3 ppm . The ¹⁹F-NMR spectrum would likely exhibit a triplet for the CF₃ group (δ -70 to -75 ppm) and a singlet for the aromatic fluorine .
Synthesis and Manufacturing
The synthesis of 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline likely proceeds via a two-step pathway:
-
Nitration and Reduction:
Fluorination of 4-methylaniline using HF or electrophilic fluorinating agents, followed by reductive amination with 2,2,2-trifluoroethyl iodide. -
Buchwald-Hartwig Coupling:
Palladium-catalyzed coupling of 3-fluoro-4-methylaniline with trifluoroethyl halides, a method validated for related N-alkylated anilines .
Table 1: Synthetic Yields of Analogous Compounds
| Compound | Yield (%) | Method | Reference |
|---|---|---|---|
| N-(2,2,2-trifluoroethyl)aniline | 78 | Reductive amination | |
| 4-fluoro-2-methyl-N-(trifluoroethyl) | 65 | Buchwald-Hartwig |
Physicochemical Properties
The compound’s properties derive from its fluorinated structure:
Thermal Stability
Analogous trifluoroethylanilines exhibit boiling points between 186–204°C , with the 3-fluoro-4-methyl isomer expected to fall within this range due to similar molecular weight. The flash point is projected at 66–102°C based on homologs .
Table 2: Comparative Physical Properties
| Property | 3-Fluoro-4-methyl Derivative (Predicted) | N-(2,2,2-trifluoroethyl)aniline |
|---|---|---|
| Density (g/cm³) | 1.23–1.26 | 1.235 |
| Refractive Index | 1.48–1.49 | 1.489 |
| Vapor Pressure (25°C) | 0.12–0.15 mmHg | 0.14 mmHg |
Solubility and Partitioning
The compound is lipophilic (logP ≈ 3.5) , with limited water solubility (<1 mg/mL). It demonstrates good solubility in polar aprotic solvents like DMF and DMSO, aligning with trends observed in 4-methyl-3-(trifluoromethyl)aniline .
Biological Activity and Applications
Fluorinated anilines serve as intermediates in pharmaceuticals and agrochemicals. While specific data for this isomer is lacking, related compounds show:
-
Anticancer Potential: Trifluoroethyl groups enhance blood-brain barrier penetration in kinase inhibitors .
-
Herbicidal Activity: Fluorine substitution improves herbicidal efficacy in triazole derivatives .
Mechanistic Insight: The electron-withdrawing CF₃ group stabilizes transition states in enzyme inhibition, while the methyl group modulates steric interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume